molecular formula C21H31NO6S B12750629 Cyclopentanecarboxylic acid, 1-(phenylthio)-, 3-(diethylamino)propyl ester, ethanedioate CAS No. 84245-07-8

Cyclopentanecarboxylic acid, 1-(phenylthio)-, 3-(diethylamino)propyl ester, ethanedioate

Cat. No.: B12750629
CAS No.: 84245-07-8
M. Wt: 425.5 g/mol
InChI Key: OOPINVYIRKYIBG-UHFFFAOYSA-N
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Description

1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenylthio group attached to a cyclopentanecarboxylic acid moiety, which is further esterified with a 3-(diethylamino)propyl group and combined with oxalate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate typically involves multiple steps. One common method starts with the preparation of cyclopentanecarboxylic acid, which can be synthesized through the palladium-catalyzed hydrocarboxylation of cyclopentene . The phenylthio group is then introduced via a substitution reaction using thiophenol and a suitable base.

The esterification process involves reacting the cyclopentanecarboxylic acid derivative with 3-(diethylamino)propyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). Finally, the oxalate salt is formed by reacting the ester with oxalic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thiophenol, alkyl halides, bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester moiety may undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid derivatives: Compounds with similar cyclopentane structures but different substituents.

    Phenylthio compounds: Molecules containing the phenylthio group attached to various backbones.

    Diethylamino esters: Esters with the diethylamino group attached to different acid moieties.

Uniqueness

1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

84245-07-8

Molecular Formula

C21H31NO6S

Molecular Weight

425.5 g/mol

IUPAC Name

3-(diethylamino)propyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid

InChI

InChI=1S/C19H29NO2S.C2H2O4/c1-3-20(4-2)15-10-16-22-18(21)19(13-8-9-14-19)23-17-11-6-5-7-12-17;3-1(4)2(5)6/h5-7,11-12H,3-4,8-10,13-16H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

OOPINVYIRKYIBG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC(=O)C1(CCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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